molecular formula C14H14N2O2S B1148232 Benzaldehyde tosylhydrazone CAS No. 1666-17-7

Benzaldehyde tosylhydrazone

Cat. No. B1148232
CAS RN: 1666-17-7
M. Wt: 274.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzaldehyde tosylhydrazone involves the reaction of benzaldehyde with tosylhydrazine. One study demonstrates the formation of phenylcarbene from benzaldehyde tosylhydrazone via photolytic or pyrolytic decomposition, highlighting its utility in organic synthesis (Nozaki, Noyori, & Sisido, 1964).

Molecular Structure Analysis

The molecular structure of benzaldehyde tosylhydrazone and its complexes has been studied through various spectroscopic methods, including IR and NMR spectroscopy, which provide insights into its structural and electronic characteristics. For instance, studies on similar compounds, such as 2-(tosylamino)benzaldehyde bishydrazones, have explored their complexation with metal ions, revealing details about their molecular geometry and stability (Popov et al., 2015).

Chemical Reactions and Properties

Benzaldehyde tosylhydrazone undergoes various chemical transformations, including its role in the generation of carbenes. These carbenes can participate in addition reactions to C=C and C-H bonds, demonstrating the compound's versatility in synthetic applications (Nozaki, Noyori, & Sisido, 1964). Other studies have focused on the complexation of similar hydrazone compounds with transition metals, which is critical for understanding their catalytic and electronic properties (Dutta et al., 2012).

Physical Properties Analysis

The physical properties of benzaldehyde tosylhydrazone, such as solubility, melting point, and crystal structure, are essential for its handling and application in various chemical reactions. While specific data on benzaldehyde tosylhydrazone is not provided, studies on related compounds offer insights into how these properties can influence reactivity and stability (Popov et al., 2013).

Chemical Properties Analysis

Benzaldehyde tosylhydrazone's chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for its application in organic synthesis. Its ability to produce phenylcarbene under specific conditions underscores its reactivity and potential for further transformations (Nozaki, Noyori, & Sisido, 1964).

Scientific Research Applications

  • Generation and Reactions of Phenylcarbene : Benzaldehyde tosylhydrazone, when treated with sodium methoxide in various solvents, yields products from phenylcarbene. This is significant in the study of phenylcarbene chemistry and its reactions with different solvents (Nozaki, Noyori, & Sisido, 1964).

  • Catalytic and Asymmetric Epoxidation of Carbonyl Compounds : Benzaldehyde tosylhydrazone is utilized in a protocol for in situ generation of diazo compounds, applied in sulfur-ylide mediated epoxidation reactions. This demonstrates its utility in asymmetric synthesis and the generation of epoxides from carbonyl compounds (Aggarwal et al., 2003).

  • Cyclisation Studies with Arylcarbene Precursors : The thermal and photolytic decompositions of benzaldehyde tosylhydrazones have been explored for cyclisation reactions. Such studies are pivotal in the synthesis of heterocyclic compounds, demonstrating the versatility of benzaldehyde tosylhydrazones in organic synthesis (Garner, Mobbs, Suschitzky, & Millership, 1971).

  • Photocatalytic Hydrogen Evolution and Selective Benzaldehyde Production : In a study on photocatalytic reactions, benzaldehyde tosylhydrazone is used for selective oxidation of benzyl alcohols, coupled with hydrogen evolution. This showcases its potential application in green chemistry and sustainable chemical processes (Hao et al., 2019).

  • Sustainable Synthesis of Benzaldehyde : Research has also been conducted on the sustainable synthesis of benzaldehyde, an important chemical in various industries. This highlights the broader application of benzaldehyde tosylhydrazone in industrial processes and its role in promoting eco-friendly methodologies (Li et al., 2018).

  • Oxidation and Reduction Processes : Studies on the oxidation and reduction of benzaldehyde provide insights into its transformations and reactivity. This knowledge is crucial in applications where benzaldehyde is a key intermediate or product (Haffad et al., 1997).

Safety And Hazards

Benzaldehyde tosylhydrazone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLTDNAHASQQC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde tosylhydrazone

CAS RN

17227-34-8, 1666-17-7
Record name NSC126924
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Record name 1666-17-7
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 1666-17-7
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Record name Benzaldehyde p-Toluenesulfonylhydrazone
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer was charged with 93.0 g (0.5 mol) of p-toluenesulfonohydrazide and 700 ml of methanol, and 63.6 g (0.6 mol) of benzaldehyde was dropwise added thereto in one hour while stirring at room temperature and heated under reflux for about 5 hours. The reaction liquid was cooled down to 20° C. or lower, and then crystal was filtered off and dried under reduced pressure, whereby white crystal was obtained.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Citations

For This Compound
222
Citations
H Nozaki, R Noyori, K Sisido - Tetrahedron, 1964 - Elsevier
… of benzaldehyde tosylhydrazone (I) with sodium methoxide in various solvents under … -@ Thermal or photochemical decomposition of benzaldehyde tosylhydrazone (I) in the presence …
Number of citations: 54 www.sciencedirect.com
HW Davies, M Schwarz - The Journal of Organic Chemistry, 1965 - ACS Publications
The decomposition reaction of the anions of aryl-and alkylsulfonylhydrazones, referred to as the Bamford-Stevens reaction, has attracted considerable at-tention in thepast few years. 1-…
Number of citations: 30 pubs.acs.org
GG Vander Stouw - 1964 - search.proquest.com
… methane by treatment of benzaldehyde tosylhydrazone with sodium ethoxide in ethylene glycol. … of benzaldehyde tosylhydrazone with sodium methoxide in pyridine at 55-65 (23) in 71# …
Number of citations: 1 search.proquest.com
SR Angle, ML Neitzel - The Journal of Organic Chemistry, 2000 - ACS Publications
… Heating a solution of the aldehyde and benzaldehyde tosylhydrazone (2 equiv) in methanol or ethanol solvent with 2 equiv of the appropriate alkoxide resulted in the slow generation of …
Number of citations: 57 pubs.acs.org
A Padwa, H Ku - The Journal of Organic Chemistry, 1980 - ACS Publications
… To this end we examined the thermolysis of the sodium salt of o-(3-butenyl)benzaldehyde tosylhydrazone (28). Heating 28 at 80 C gave dihydropyrazole 31 in high yield (Scheme VIII). …
Number of citations: 79 pubs.acs.org
GW Kabalka, JT Maddox, E Bogas… - The Journal of Organic …, 1997 - ACS Publications
(Arenesulfonyl)hydrazone derivatives of aryl aldehydes are readily alkylated by trialkylboranes in the presence of base to generate new organoboranes that may be converted to the …
Number of citations: 47 pubs.acs.org
Y Wang, L Shen, H Wang, Y Luo… - European Journal of …, 2023 - Wiley Online Library
… in the benzaldehyde tosylhydrazone heavily decreases the nucleophilic ability of nitrogen of benzaldehyde tosylhydrazone (1d). As a result, benzaldehyde tosylhydrazone with nitro …
K Saito, T Toda, T Mukai - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
… Sodium hydride (55%, 540 mg, 12.4 mmol) was added to a solution of m-nitrobenzaldehyde tosylhydrazone (3.2 g, l0.0 mmol) in anhydrous diglyme (30 ml). After evolution of hydrogen …
Number of citations: 10 www.journal.csj.jp
R Singhal, SP Choudhary, B Malik, M Pilania - ChemistrySelect, 2022 - Wiley Online Library
… When 4-methyl benzonitrile reacts with Benzaldehyde-tosylhydrazone, the desired product can be obtained by column chromatography with 98 % of purity and 85 % of yield. …
SH Bertz, G Dabbagh - Journal of the American Chemical Society, 1981 - ACS Publications
… Benzyldiphenylphosphine, which we prepare in 62% yield by refluxing benzaldehyde tosylhydrazone with 1 in dioxane, previously has been madeby treating benzyl chloride with …
Number of citations: 11 pubs.acs.org

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